molecular formula C12H17BrO2 B2674023 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene CAS No. 2301948-20-7

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene

Cat. No.: B2674023
CAS No.: 2301948-20-7
M. Wt: 273.17
InChI Key: NLOCQBKBFQUADX-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the formation of the bromonium ion, which then reacts with the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

    Oxidation: Oxidation of the ethoxy group could yield 2-bromo-1-hydroxy-4-(1-methoxy-1-methyl-ethyl)benzene.

    Reduction: Reduction of the bromine atom would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution reactions. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethoxy-4-methoxybenzene
  • 2-Bromo-1-methoxy-4-ethoxybenzene
  • 1-Bromo-4-ethoxy-2-methoxybenzene

Uniqueness

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethoxy and methoxy groups, along with the bromine atom, provides a distinct set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCQBKBFQUADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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